molecular formula C8H18N2O B15136746 N-Nitrosodiisobutylamine-d4

N-Nitrosodiisobutylamine-d4

Cat. No.: B15136746
M. Wt: 162.27 g/mol
InChI Key: XLZCLFRMPCBSDI-NZLXMSDQSA-N
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Description

N-Nitrosodiisobutylamine-d4 is a deuterated nitrosamine compound, chemically known as N,N-Bis(2-methylpropyl-1,1-d2)nitrous amide. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C8H14D4N2O and a molecular weight of 162.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosodiisobutylamine-d4 involves the nitrosation of diisobutylamine-d4. The reaction typically requires a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), to facilitate the formation of the nitroso group. The reaction is carried out under controlled temperature conditions to ensure the stability of the deuterated compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The production is typically carried out in specialized facilities equipped to handle nitrosamine compounds safely .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosodiisobutylamine-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .

Scientific Research Applications

N-Nitrosodiisobutylamine-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

N-Nitrosodiisobutylamine-d4 functions as a direct-acting alkylating agent. It forms covalent adducts with nucleophilic groups on DNA, RNA, and proteins, leading to DNA damage. This damage can result in the formation of DNA adducts and cross-links, disrupting DNA replication and transcription processes. The compound activates cellular signaling pathways related to DNA damage and repair, leading to the activation of cell cycle checkpoints and apoptosis. Additionally, it may induce oxidative stress and generate reactive oxygen species, contributing to its genotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitrosodiisobutylamine-d4 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, providing more accurate and reliable data compared to non-deuterated analogs .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

162.27 g/mol

IUPAC Name

N,N-bis(1,1-dideuterio-2-methylpropyl)nitrous amide

InChI

InChI=1S/C8H18N2O/c1-7(2)5-10(9-11)6-8(3)4/h7-8H,5-6H2,1-4H3/i5D2,6D2

InChI Key

XLZCLFRMPCBSDI-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C(C)C)N(C([2H])([2H])C(C)C)N=O

Canonical SMILES

CC(C)CN(CC(C)C)N=O

Origin of Product

United States

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